molecular formula C7H5BrO3 B13964939 3-(Bromoacetyl)-2H-pyran-2-one CAS No. 214046-09-0

3-(Bromoacetyl)-2H-pyran-2-one

Cat. No.: B13964939
CAS No.: 214046-09-0
M. Wt: 217.02 g/mol
InChI Key: MPQHQEHVLFPPOY-UHFFFAOYSA-N
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Description

3-(Bromoacetyl)-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. Pyranones are a group of organic compounds characterized by a six-membered ring containing one oxygen atom and a ketone group. The bromoacetyl group attached to the pyranone ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(Bromoacetyl)-2H-pyran-2-one typically involves the reaction of 2H-pyran-2-one with bromoacetyl bromide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and yield.

Chemical Reactions Analysis

3-(Bromoacetyl)-2H-pyran-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups, such as malononitrile, to form heterocyclic compounds.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.

Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed from these reactions are often heterocyclic compounds with potential biological activities.

Scientific Research Applications

3-(Bromoacetyl)-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.

    Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents. They are studied for their ability to inhibit the growth of cancer cells and bacteria.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity, which are useful in sensors and electronic devices.

Mechanism of Action

The mechanism of action of 3-(Bromoacetyl)-2H-pyran-2-one involves its interaction with biological molecules. The bromoacetyl group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes in cells, making the compound effective as an antimicrobial or anticancer agent. The molecular targets and pathways involved are still under investigation, but studies suggest that the compound can interfere with DNA replication and protein synthesis.

Comparison with Similar Compounds

3-(Bromoacetyl)-2H-pyran-2-one can be compared with other similar compounds such as:

    3-(Bromoacetyl)coumarin: This compound also contains a bromoacetyl group but is based on a coumarin structure. It has similar reactivity but different biological activities.

    3-(Bromoacetyl)chromen-2-one: Similar to the pyranone derivative, this compound is used in the synthesis of heterocyclic compounds and has potential biological applications.

    3-(Bromoacetyl)furan: This compound has a furan ring instead of a pyranone ring and exhibits different chemical reactivity and applications.

The uniqueness of this compound lies in its ability to form a wide range of heterocyclic compounds with diverse biological activities, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

214046-09-0

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

IUPAC Name

3-(2-bromoacetyl)pyran-2-one

InChI

InChI=1S/C7H5BrO3/c8-4-6(9)5-2-1-3-11-7(5)10/h1-3H,4H2

InChI Key

MPQHQEHVLFPPOY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)C(=C1)C(=O)CBr

Origin of Product

United States

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